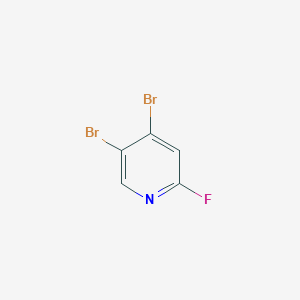

4,5-Dibromo-2-fluoropyridine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

The incorporation of halogen atoms onto the pyridine ring dramatically influences its chemical behavior, creating reactive sites for further functionalization. eurekalert.orgnih.gov These halogenated pyridines serve as versatile precursors in numerous synthetic routes, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. eurekalert.orgossila.comrsc.org This adaptability has made them a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govossila.comsrdorganics.com The ability to selectively introduce different functional groups by displacing halogen atoms allows chemists to fine-tune the properties of the final products. eurekalert.orgresearchgate.net

The development of new synthetic methodologies, such as those involving Grignard reagents and transition-metal catalysis, has further expanded the utility of halogenated pyridines. researchgate.netorganic-chemistry.org These advancements enable the creation of highly substituted and complex pyridine derivatives that were previously difficult to access. eurekalert.org The strategic placement of halogens on the pyridine ring is a key factor in directing the regioselectivity of these reactions, providing precise control over the final molecular architecture. researchgate.netnih.gov

Role of Fluorine and Bromine Substituents in Pyridine Derivatives

The presence of fluorine and bromine atoms on a pyridine ring imparts distinct and highly valuable properties. Fluorine, being the most electronegative element, significantly alters the electronic landscape of the pyridine ring. nih.govencyclopedia.pub This can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism, a crucial consideration in drug design. nih.govencyclopedia.pubresearchgate.net The introduction of fluorine can also modulate a compound's lipophilicity and binding affinity to biological targets. nih.govencyclopedia.pubontosight.ai

Bromine, on the other hand, is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. nih.govmdpi.com This reactivity allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, making brominated pyridines key intermediates in the synthesis of complex organic molecules. researchgate.netsci-hub.se The C-Br bond can be selectively activated in the presence of other halogens like fluorine, enabling sequential and site-specific modifications. ossila.comnih.gov

The combination of both fluorine and bromine on the same pyridine scaffold offers a powerful synthetic platform. The differential reactivity of the C-F and C-Br bonds allows for a stepwise and controlled functionalization of the pyridine ring, providing access to a diverse range of polysubstituted derivatives. ossila.comrsc.org

Overview of 4,5-Dibromo-2-fluoropyridine as a Versatile Building Block

This compound is a polyhalogenated pyridine that has emerged as a particularly useful and versatile building block in organic synthesis. Its structure, featuring two bromine atoms and one fluorine atom on the pyridine ring, provides multiple reactive sites for a variety of chemical transformations. The distinct reactivity of the halogens allows for selective functionalization, making it a valuable precursor for the synthesis of complex, highly substituted pyridine derivatives.

The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the bromine atoms at the 4- and 5-positions are amenable to metal-catalyzed cross-coupling reactions. ossila.comrsc.org This orthogonal reactivity is a key feature that allows for the sequential and controlled introduction of different substituents onto the pyridine core. This strategic functionalization is essential in the construction of molecules with specific and tailored properties for applications in medicinal chemistry and materials science.

Research Landscape and Emerging Trends in Polyhalogenated Fluoropyridines

The field of polyhalogenated fluoropyridines is an active area of research, driven by the continuous demand for new and efficient synthetic methods to access novel molecular architectures. A significant trend is the development of more selective and milder reaction conditions for the functionalization of these compounds. acs.orgpsu.edu This includes the use of advanced catalytic systems that can differentiate between various halogen substituents on the same pyridine ring, enabling highly regioselective transformations. nih.gov

Another emerging area is the exploration of "halogen dance" reactions, which involve the base-catalyzed isomerization of halogenated pyridines, providing access to different substitution patterns. Furthermore, there is growing interest in the application of polyhalogenated fluoropyridines in the synthesis of complex natural products and biologically active compounds. rsc.org The unique properties imparted by the fluorine and other halogen atoms are being leveraged to design next-generation pharmaceuticals and agrochemicals with improved efficacy and metabolic stability. nih.govencyclopedia.pubrsc.org Researchers are also investigating the use of these compounds in the development of novel organic materials with specific electronic and photophysical properties. ossila.com

| Property | Description |

| CAS Number | 1214359-71-3 bldpharm.com |

| Molecular Formula | C5H2Br2FN bldpharm.com |

| Molecular Weight | 254.88 g/mol bldpharm.com |

| SMILES Code | FC1=NC=C(Br)C(Br)=C1 bldpharm.com |

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring is inherently electron-deficient, and the presence of three electron-withdrawing halogen atoms further enhances its susceptibility to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound, proceeding through the formation of a negatively charged intermediate known as a Meisenheimer complex.

In the context of SNAr reactions on aromatic rings, the nature of the leaving group can have a significant impact on the reaction rate. For halopyridines, the reactivity order is often counterintuitive when compared to SN1 or SN2 reactions. In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. sci-hub.se This electronic activation generally leads to a higher reaction rate for fluoro-substituted pyridines compared to their bromo- or chloro-analogues. sci-hub.se

For this compound, the fluorine atom at the C-2 position is expected to be more reactive towards nucleophilic displacement than the bromine atoms at the C-4 and C-5 positions. This is due to the strong inductive electron-withdrawing effect of the fluorine atom, which significantly polarizes the C-F bond and facilitates the initial attack by a nucleophile. sci-hub.se While bromine is a better leaving group in terms of bond strength with carbon, the initial addition of the nucleophile is the kinetically controlled and rate-determining step in most SNAr reactions.

The positions of the halogen substituents on the pyridine ring play a crucial role in determining the regioselectivity of SNAr reactions. Nucleophilic attack on the pyridine ring is most favored at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. stackexchange.comquora.com This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the charge is located on the nitrogen atom. stackexchange.com

In this compound, both the C-2 and C-4 positions are activated for nucleophilic attack. The fluorine atom is at the activated C-2 position, and a bromine atom is at the activated C-4 position. The bromine atom at the C-5 position is at a meta-position relative to the nitrogen and is therefore significantly less reactive in SNAr reactions. Consequently, nucleophilic substitution is expected to occur preferentially at either the C-2 or C-4 position. The final product distribution will depend on the specific reaction conditions and the nature of the attacking nucleophile.

Both electronic and steric effects govern the rates of SNAr reactions on this compound.

Electronic Effects: The primary electronic effect is the strong inductive electron withdrawal by all three halogen atoms, which globally activates the pyridine ring for nucleophilic attack. The fluorine atom at C-2 exerts the strongest inductive effect, making this position highly electrophilic. sci-hub.se The bromine atom at C-4 also contributes to the activation of this position. The cumulative electron-withdrawing nature of the substituents significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it more accessible for nucleophilic attack.

Steric Effects: Steric hindrance can influence the accessibility of the reaction centers to the incoming nucleophile. In this compound, the C-2 position is flanked by the nitrogen atom and the hydrogen at C-3, while the C-4 position is situated between two bromine atoms (at C-3 and C-5 if considering a hypothetical precursor). However, in the actual molecule, the C-4 position is adjacent to the C-5 bromine. The relative steric hindrance at the C-2 and C-4 positions can influence the regioselectivity of the reaction, especially with bulky nucleophiles. Generally, the C-2 position is considered less sterically hindered than a substituted C-4 position.

The mechanism of SNAr reactions involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is a key factor in determining the feasibility and rate of the reaction. The negative charge in the Meisenheimer complex is delocalized over the aromatic ring and is particularly stabilized when it can be accommodated by electron-withdrawing groups and the ring's heteroatom.

For this compound, nucleophilic attack at the C-2 or C-4 position leads to the formation of a Meisenheimer complex where the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com The presence of the three halogen atoms further stabilizes the negative charge through their inductive effects. While Meisenheimer complexes are generally considered reactive intermediates, their stability can be enhanced by strong electron-withdrawing substituents. There is an ongoing scientific discussion on whether these species are always true intermediates or, in some cases, represent transition states in a more concerted reaction pathway.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms on the this compound ring are amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the synthesis of biaryls and other conjugated systems.

In the case of this compound, the two bromine atoms at the C-4 and C-5 positions are potential sites for Suzuki-Miyaura coupling. The C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions under typical conditions. The regioselectivity of the coupling reaction between the C-4 and C-5 positions can be influenced by several factors, including the electronic environment of the C-Br bonds and the specific palladium catalyst and ligands employed.

Research on the related compound 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has shown that the first arylation in a Suzuki-Miyaura coupling can occur at the C-3(5) position, followed by reaction at the C-4 position, suggesting that steric and electronic factors can direct the selectivity. rsc.org For this compound, the C-4 position is activated by its para-relationship to the ring nitrogen, which may favor its reaction over the C-5 position. However, the specific outcome can be highly dependent on the reaction conditions. Judicious choice of palladium catalysts and ligands can often allow for selective mono- or di-arylation. For instance, in some dihalopyridines, the use of specific palladium clusters has been shown to afford high regioselectivity. nih.gov

Below is a hypothetical representation of a regioselective Suzuki-Miyaura coupling of this compound, which would depend on the specific catalytic system used.

| Reactant | Coupling Partner | Potential Product(s) | Key Factors Influencing Regioselectivity |

|---|---|---|---|

| This compound | Arylboronic acid | 4-Aryl-5-bromo-2-fluoropyridine and/or 5-Aryl-4-bromo-2-fluoropyridine | Palladium catalyst, ligands, base, solvent, temperature |

C-F Bond Activation and Functionalization

The activation and functionalization of carbon-fluorine (C-F) bonds is a challenging but increasingly important area of organic synthesis, offering alternative routes to fluorinated molecules. baranlab.orgbohrium.com The C-F bond is the strongest single bond to carbon, making its cleavage difficult. mdpi.com However, transition metal-mediated C-F bond activation provides a pathway for the transformation of fluoroaromatics. nih.gov

Transition metal complexes, particularly those of nickel and platinum, can react with fluoroaromatics through an initial η²-arene complex formation, followed by oxidative addition to cleave the C-F bond. nih.gov For partially fluorinated molecules, there is a competition between C-F and C-H bond activation, with the outcome being highly dependent on the metal center. nih.gov Generally, the thermodynamic product is the metal fluoride. nih.gov

Palladium-catalyzed cross-coupling reactions of aryl fluorides have traditionally been difficult but can be facilitated by the use of directing groups or activation by strong electron-withdrawing groups. baranlab.org For example, Sonogashira coupling of both electron-rich and electron-deficient fluoroarenes with terminal alkynes can be achieved using a palladium catalyst in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). organic-chemistry.org

Directed Ortho Metalation (DoM) and Lithiation Strategies

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.eduorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an ortho-lithiated intermediate. organic-chemistry.org This intermediate can then be trapped with various electrophiles. organic-chemistry.org

For pyridine derivatives, DoM can be complicated by the 1,2-addition of the organometallic reagent to the pyridine ring. harvard.edu However, with appropriate DMGs, efficient lithiation of the pyridine ring can be achieved. harvard.edu The fluorine atom itself can act as a moderate directing group. organic-chemistry.org In 3-fluoropyridine, lithiation can be directed to either the 2- or 4-position depending on the reaction conditions, such as the choice of base and solvent. researchgate.net

Lithiation of polyhalogenated pyridines can also be used to introduce functionality. For instance, the lithiation of 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine with n-butyllithium (n-BuLi) can result in a chlorine-directed deprotolithiation. nih.gov The resulting lithiated species can be trapped with various electrophiles, including iodine, to introduce new substituents. nih.gov This strategy allows for the synthesis of chiral polyhalogenated bipyridines. nih.gov

Halogen Dance Reactions and Regioselectivity

The halogen dance reaction involves the base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. kobe-u.ac.jp This reaction proceeds through a series of deprotonation and reprotonation steps, leading to an equilibrium between different halogenated aryllithium species. kobe-u.ac.jp Trapping these intermediates with an electrophile can provide access to regioisomers that are difficult to synthesize by other means. kobe-u.ac.jp

While common for thiophenes, the halogen dance reaction has also been applied to pyrroles and other heterocycles. kobe-u.ac.jp The regioselectivity of the halogen dance is influenced by the substituents on the ring. For example, in 2,5-dibromopyrroles, the nature of the substituent on the nitrogen atom affects the course of the reaction. kobe-u.ac.jprsc.org An N,N-dimethylsulfamoyl group was found to facilitate the interconversion between 2,3- and 2,4-dibromopyrrolyllithiums, allowing for the regiocontrolled synthesis of either isomer by choosing the appropriate electrophile. kobe-u.ac.jprsc.org

In the context of polyhalogenated pyridines, understanding the factors that control regioselectivity in reactions like halogen-metal exchange is crucial. For 2,5-dibromopyridine, halogen-metal exchange preferentially occurs at the C-5 position, while nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions favor the C-2 position. wuxiapptec.com This divergence in selectivity can be rationalized by examining the molecular orbitals of the substrate. wuxiapptec.com Long-range halogen dance reactions, where a halogen migrates between different rings in a biheterocyclic system, have also been observed. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2Br2FN |

|---|---|

Molecular Weight |

254.88 g/mol |

IUPAC Name |

4,5-dibromo-2-fluoropyridine |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-5(8)9-2-4(3)7/h1-2H |

InChI Key |

ZDKBHIGXEUCZMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)Br |

Origin of Product |

United States |

Derivatization Strategies and Functionalization

Synthesis of Disubstituted Pyridine (B92270) Compounds

4,5-Dibromo-2-fluoropyridine serves as a key intermediate for synthesizing a variety of disubstituted pyridine compounds through sequential and selective functionalization. The distinct chemical nature of the C-F bond compared to the C-Br bonds allows for a hierarchical approach to substitution. Typically, the highly reactive 2-fluoro group is addressed first via nucleophilic aromatic substitution, followed by modification at the C4 and C5 positions through metal-catalyzed cross-coupling reactions. This stepwise approach provides precise control over the introduction of different substituents, leading to the formation of complex pyridine derivatives that would be challenging to synthesize through other methods. The bromine substituents themselves can also be selectively targeted under specific reaction conditions, further expanding the range of possible disubstituted products.

Functional Group Introduction at Selective Positions

The primary advantage of using this compound is the ability to introduce functional groups at specific positions on the pyridine ring with high regioselectivity.

Position C2 (Fluorine Substitution): The fluorine atom at the C2 position is electron-deficient and serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org The high electronegativity of fluorine accelerates these reactions, making the SNAr of 2-fluoropyridines significantly faster than that of corresponding 2-chloropyridines. nih.govacs.org This allows for the introduction of a wide range of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, under relatively mild conditions. nih.govossila.com

Positions C4 and C5 (Bromine Substitution): The bromine atoms at the C4 and C5 positions are less reactive towards nucleophilic attack and are ideal handles for metal-catalyzed cross-coupling reactions. ossila.com These positions can be functionalized using common methods such as Suzuki, Stille, and Negishi couplings to form new carbon-carbon bonds. mdpi.com Similarly, copper or palladium-catalyzed reactions can be used to form carbon-nitrogen bonds. ossila.com

This differential reactivity allows for a predictable and controlled functionalization sequence.

| Position | Halogen | Typical Reaction Type | Potential Functional Groups Introduced |

| C2 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) nih.govossila.com | -OR (Alkoxy), -NR₂ (Amino), -SR (Thioether), -CN (Cyano) nih.gov |

| C4 | Bromine | Metal-Catalyzed Cross-Coupling ossila.com | -Aryl, -Alkyl, -Alkenyl (e.g., via Suzuki, Stille coupling) mdpi.com |

| C5 | Bromine | Metal-Catalyzed Cross-Coupling ossila.com | -Aryl, -Alkyl, -Alkenyl (e.g., via Suzuki, Stille coupling) mdpi.com |

Late-Stage Functionalization of Complex Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for modifying complex molecules in the final steps of a synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.govnih.gov The 2-fluoropyridine (B1216828) moiety, present in this compound, is particularly well-suited for LSF. nih.gov

A synthetic sequence can involve the initial fluorination of a pyridine ring within a complex molecule, followed by nucleophilic substitution of the newly installed fluoride. nih.govacs.org Alternatively, this compound can be used as a building block that is incorporated early in a synthesis. The C2-fluoro group can then be displaced by a nucleophile late in the synthetic route without disturbing other functional groups in the molecule, due to the mild conditions often required for the SNAr reaction. nih.gov This approach allows for the efficient diversification of advanced intermediates, providing access to a library of related compounds from a common precursor. chimia.ch

Synthesis of 2,2'-Bipyridine (B1663995) Ligands from Bromofluoropyridine Precursors

2,2'-Bipyridines are a critical class of bidentate ligands used extensively in coordination chemistry, catalysis, and materials science. mdpi.comelsevierpure.com Brominated pyridines are common precursors for synthesizing symmetrical and unsymmetrical bipyridines through metal-catalyzed homo-coupling or cross-coupling reactions. mdpi.comnih.gov

Using a precursor like this compound, one could synthesize highly substituted 2,2'-bipyridine ligands. A palladium-catalyzed homo-coupling reaction (an Ullmann-type or Wurtz-type reaction) could be employed to couple two molecules of this compound at one of the bromine positions, typically the more reactive C5 position, to yield a 4,4',5,5'-tetra-substituted-2,2'-bipyridine. mdpi.comelsevierpure.com The remaining halogen atoms (fluorine and the second bromine) on the resulting bipyridine scaffold would then be available for further, subsequent derivatization, making this a powerful route to complex and functional ligand systems. nih.gov

Formation of Fluorinated Pyridyl Selenides

Organoselenium compounds are of growing interest in various fields due to their unique chemical and biological properties. Fluorinated pyridyl selenides can be synthesized from bromofluoropyridine precursors via a bromine-metal exchange reaction. researchgate.net

Specifically, this compound can be treated with a Grignard reagent such as isopropylmagnesium chloride (iPrMgCl). This induces a regioselective bromine-magnesium exchange at one of the bromo-positions (C4 or C5). The resulting pyridyl magnesium intermediate can then be quenched with elemental selenium powder. Subsequent oxidative work-up leads to the formation of the corresponding symmetrical dipyridyl diselenide, which is a key intermediate for a variety of other organoselenium compounds. researchgate.net This method provides a direct and efficient route to introduce selenium into the fluorinated pyridine scaffold.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ⁷⁷Se NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 4,5-Dibromo-2-fluoropyridine, ¹H, ¹³C, and ¹⁹F NMR are the most relevant techniques.

¹H NMR: In the proton NMR spectrum of this compound, two signals corresponding to the two aromatic protons are expected. The proton at the 3-position and the proton at the 6-position would appear as distinct signals, likely doublets or more complex multiplets due to coupling with each other and with the fluorine atom. The precise chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

¹³C NMR: The ¹³C NMR spectrum would display five distinct signals for the five carbon atoms in the pyridine (B92270) ring. The carbon atoms bonded to bromine and fluorine would show characteristic chemical shifts. The C-F coupling would result in a large splitting of the signal for the carbon atom at the 2-position.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the fluorine atom at the 2-position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

⁷⁷Se NMR: There is no selenium atom in the structure of this compound, therefore ⁷⁷Se NMR spectroscopy is not applicable for the characterization of this compound.

| NMR Data for this compound (Predicted) | |

| Nucleus | Expected Chemical Shift (ppm) and Multiplicity |

| ¹H | Two distinct signals in the aromatic region, likely doublets or multiplets. |

| ¹³C | Five distinct signals, with the C2 signal showing a large C-F coupling constant. |

| ¹⁹F | A single signal, with a chemical shift characteristic of a fluorine atom on a pyridine ring. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₂Br₂FN), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br).

| Mass Spectrometry Data for this compound | |

| Molecular Formula | C₅H₂Br₂FN |

| Molecular Weight | 254.88 g/mol |

| Expected Molecular Ion Peak (m/z) | A cluster of peaks around 253, 255, and 257, corresponding to the isotopic distribution of the two bromine atoms. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups. For this compound, the IR spectrum would be expected to show absorption bands characteristic of a substituted pyridine ring. Key absorptions would include C-H stretching vibrations, C=C and C=N stretching vibrations of the aromatic ring, and C-Br and C-F stretching vibrations.

| Infrared (IR) Spectroscopy Data for this compound (Predicted) | |

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C and C=N Stretch | 1600 - 1400 |

| C-F Stretch | 1300 - 1000 |

| C-Br Stretch | 700 - 500 |

Single Crystal X-Ray Diffraction (XRD)

Chromatographic Techniques (HPLC, GC, LC-MS, UPLC)

Chromatographic techniques are used to separate and analyze the components of a mixture. For this compound, these methods can be used to assess its purity and in some cases, aid in its characterization when coupled with a detector like a mass spectrometer (LC-MS or GC-MS).

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) can be used to determine the purity of this compound. The retention time would be characteristic of the compound under specific chromatographic conditions (e.g., column, mobile phase, flow rate).

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. The retention time of this compound on a GC column would be a key parameter for its identification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the compound as it elutes from the column.

| Chromatographic Data for this compound | |

| Technique | Application |

| HPLC/UPLC | Purity assessment based on retention time. |

| GC | Identification and purity assessment based on retention time. |

| LC-MS | Confirmation of molecular weight. |

Elemental Analysis

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For this compound (C₅H₂Br₂FN), elemental analysis would determine the percentage by mass of carbon, hydrogen, bromine, fluorine, and nitrogen. The experimentally determined percentages should be in close agreement with the theoretically calculated values based on the molecular formula.

Theoretical Composition of C₅H₂Br₂FN:

Carbon (C): 23.56%

Hydrogen (H): 0.79%

Bromine (Br): 62.70%

Fluorine (F): 7.45%

Nitrogen (N): 5.49%

| Elemental Analysis Data for this compound | |

| Element | Theoretical Percentage (%) |

| Carbon | 23.56 |

| Hydrogen | 0.79 |

| Bromine | 62.70 |

| Fluorine | 7.45 |

| Nitrogen | 5.49 |

Applications in Materials Science and Optoelectronics

Organic Photovoltaic (OPV) Materials

There is currently limited specific information available in scientific literature detailing the use of 4,5-Dibromo-2-fluoropyridine as a direct precursor or intermediate in the synthesis of organic photovoltaic materials.

Organic Light-Emitting Diodes (OLEDs) and Host Materials

Specific research detailing the application of this compound in the synthesis of OLED emitters or host materials is not readily found in the current body of scientific publications.

Semiconductors and Electronic Devices

While fluorinated and brominated organic molecules are of significant interest in the field of organic semiconductors, there is a lack of specific studies focusing on the synthesis and characterization of semiconductor materials derived directly from this compound.

Circularly Polarized Luminescence (CPL) Intermediates

The development of chiral organic molecules for CPL applications is a growing area of research. While related compounds such as 4-Bromo-2-fluoropyridine have been mentioned as raw materials in the synthesis of key intermediates for CPL-active systems, specific pathways and findings involving this compound are not explicitly detailed in the available literature. guidechem.com

Precursors for Supramolecular Frameworks and Dye-Sensitized Solar Cells

The functionalization of molecules to direct their assembly into supramolecular structures is a key aspect of materials chemistry. However, there are no specific reports found that describe the use of this compound as a precursor for creating supramolecular frameworks or for the synthesis of dyes for dye-sensitized solar cells.

Applications in Life Sciences and Agrochemicals

Medicinal Chemistry Intermediates and Scaffolds

In medicinal chemistry, the pyridine (B92270) ring is a privileged structure found in numerous therapeutic agents. Halogenated pyridines like 4,5-Dibromo-2-fluoropyridine are particularly important as they allow for the systematic and controlled introduction of various functional groups to build complex active pharmaceutical ingredients (APIs). The distinct reactivity of the fluorine and bromine substituents enables chemists to perform sequential reactions, such as nucleophilic aromatic substitution at the fluorine-bearing carbon and transition-metal-catalyzed cross-coupling reactions at the bromine-bearing carbons.

The this compound scaffold is instrumental in the synthesis of small molecule inhibitors that target a range of proteins implicated in disease. The pyridine core can serve as a central scaffold that correctly orients substituents to interact with the binding sites of these biological targets.

Neuropeptide Y receptor Y5 (NPY5R): The NPY system, including the Y5 receptor, is involved in various physiological processes, and its modulation is a target for therapeutic intervention. medchemexpress.com The synthesis of antagonists for the Neuropeptide Y receptor Y5 often involves complex heterocyclic structures. nih.gov Building blocks like dibromo-fluoropyridine are essential for constructing the core of these antagonists, where the bromine atoms can be functionalized to explore the structure-activity relationship (SAR) and optimize binding affinity to the receptor. nih.govnih.gov

SARS-CoV-2 main protease (Mpro): The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.govnih.govfoldingathome.org The development of Mpro inhibitors involves creating molecules that fit into the enzyme's active site. nih.gov Azapeptide-based inhibitors have shown promise, and their synthesis can rely on heterocyclic intermediates to form the core structure. chemrxiv.org The functional groups on intermediates like this compound allow for the attachment of side chains that mimic the natural substrates of the protease, leading to potent inhibition.

Indoleamine-2,3-dioxygenase-1 (IDO1): IDO1 is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy for its role in mediating tumor immune escape. nih.govnih.govfrontiersin.org The design of IDO1 inhibitors often incorporates indole (B1671886) or phenylimidazole scaffolds. nih.gov Dibromo-fluoropyridine can be used to construct or modify these heterocyclic systems, enabling the synthesis of compounds with improved potency and selectivity for the IDO1 enzyme. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. nih.govnih.govlarvol.com Many CDK2 inhibitors are based on heterocyclic scaffolds such as purines, pyrazolo[3,4-b]pyridines, and other pyridine derivatives. nih.govacs.orgsemanticscholar.org The synthesis of these inhibitors often starts from functionalized pyridines. For instance, a related compound, 4-Bromo-2-fluoropyridine, has been used to synthesize tacrine (B349632) derivatives that act as CDK2 inhibitors. guidechem.com The dibromo-substituted variant offers additional points for chemical modification to optimize interaction with the ATP binding site of the kinase. acs.orgsemanticscholar.org

Retinoid X Receptor α (RXRα): RXRs are nuclear receptors that play a role in various physiological processes, and their modulation is a target for diseases including cancer. nih.gov The development of RXRα modulators has included halogenated retinoid derivatives. nih.gov The synthesis of such complex molecules often requires versatile building blocks, and functionalized aromatic rings like the one in this compound can serve as key components in constructing ligands that selectively bind to RXRα. nih.govnih.gov

Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1): PfCDPK1 is a critical enzyme in the life cycle of the malaria parasite and a target for novel antimalarial drugs. nih.gov Research has led to the discovery of potent inhibitors based on imidazopyridazine and other heterocyclic scaffolds. nih.govresearchgate.net The synthesis of these inhibitors can utilize substituted pyridines as starting materials to build the core structure, with subsequent modifications to enhance anti-parasitic activity and selectivity. nih.gov

pan-Trk inhibitors: Tropomyosin receptor kinases (Trk) are a family of proteins implicated in certain cancers, and pan-Trk inhibitors have shown significant clinical benefit. nih.gov The development of next-generation inhibitors often involves macrocyclic structures or scaffolds like pyrazolo[3,4-b]pyridine. nih.govresearchgate.net The synthesis of these complex inhibitors relies on versatile building blocks, where halogenated pyridines can be used to construct the core heterocyclic system and introduce necessary substituents for potent and selective inhibition. nih.gov

| Biological Target | Inhibitor Class/Scaffold | Role of Dibromo-fluoropyridine Intermediate |

| Neuropeptide Y receptor Y5 | Heterocyclic Antagonists | Provides a core scaffold for functionalization to achieve high binding affinity. |

| SARS-CoV-2 Mpro | Peptidomimetic / Heterocyclic | Serves as a building block for constructing side chains or cores that mimic natural substrates. nih.govchemrxiv.org |

| IDO1 | Indole / Phenylimidazole based | Used to construct and modify the central heterocyclic system to improve potency. nih.gov |

| CDK2 | Pyridine / Purine Derivatives | Acts as a foundational block for building the inhibitor scaffold, allowing modifications to optimize kinase binding. nih.govsemanticscholar.org |

| RXRα | Halogenated Retinoid Derivatives | Functions as a key component in synthesizing complex ligands for the nuclear receptor. nih.gov |

| PfCDPK1 | Imidazopyridazine Scaffolds | Provides a starting point for the synthesis of the core heterocyclic structure of antimalarial compounds. nih.gov |

| pan-Trk | Pyrazolo[1,5-a]pyrimidine / Macrocycles | Used to construct the central kinase-binding scaffold for anti-cancer agents. nih.govresearchgate.net |

Positron Emission Tomography (PET) is a powerful molecular imaging technique that requires radiolabeled tracers to visualize and measure biological processes in vivo. nih.govnih.govbohrium.com Fluorine-18 (B77423) is a commonly used radionuclide for PET due to its favorable decay properties. nih.gov Fluorinated heterocyclic compounds are often used as precursors for the synthesis of these PET tracers. lumiprobe.com A molecule like this compound, containing a stable fluorine atom, can be used to synthesize the non-radioactive "cold" standard. Subsequently, a related precursor molecule can be designed for the final radiolabeling step, where a radioactive fluorine-18 atom is introduced.

Agrochemical Intermediates and Actives

In the agrochemical industry, the introduction of fluorine atoms into active ingredients often leads to enhanced efficacy, metabolic stability, and bioavailability. nih.govrhhz.netbohrium.com Pyridine-based pesticides are highly effective and have better environmental profiles compared to older generations of agrochemicals. chigroup.site this compound serves as a key intermediate for producing these advanced agrochemicals.

Pyridine derivatives are foundational to a wide range of modern pesticides. nih.gov Specifically, compounds containing a trifluoromethylpyridine (TFMP) moiety are prevalent in many commercial insecticides, fungicides, and herbicides due to their high biological activity. nih.govchigroup.sitesemanticscholar.org The synthesis of these TFMP-containing agrochemicals can start from halogenated precursors. A compound like this compound is a valuable starting material because the bromine atoms can be converted into trifluoromethyl groups through various chemical transformations. nih.gov This allows for the creation of key TFMP intermediates which are then elaborated into final products like insecticides (e.g., flonicamid, sulfoxaflor), fungicides (e.g., fluazinam, fluopicolide), and herbicides (e.g., fluazifop-butyl). nih.govresearchoutreach.org

Plant Growth Regulators (PGRs) are chemicals used to modify plant growth characteristics to improve crop yield and quality. These regulators can be synthetic compounds that mimic natural plant hormones. The development of novel PGRs involves the synthesis of complex organic molecules where heterocyclic intermediates can play a role in forming the core structure. The versatile reactivity of this compound makes it a candidate for use in synthetic routes leading to new PGRs, although specific examples directly linking it to this application are less documented than for pesticides.

The trifluoromethylpyridine (TFMP) structural motif is of paramount importance in modern agrochemicals. nih.govchigroup.siteresearchoutreach.orgresearchgate.net The trifluoromethyl group is strongly electron-withdrawing and can significantly enhance the biological activity of the parent molecule. nih.govsemanticscholar.org There are three main methods for synthesizing TFMP derivatives: chlorine/fluorine exchange, building the pyridine ring from a trifluoromethyl-containing block, or direct introduction of a trifluoromethyl group onto a pyridine ring. nih.gov The latter method often involves the conversion of a bromo- or iodo-pyridine. nih.gov Therefore, this compound is an excellent precursor for the synthesis of di-(trifluoromethyl)-fluoropyridine derivatives, which are valuable scaffolds for discovering new and potent agrochemicals. nih.govchigroup.site

| Agrochemical Class | Key Structural Motif | Synthetic Utility of this compound |

| Insecticides/Fungicides | Trifluoromethylpyridine (TFMP) | Precursor for TFMP intermediates via conversion of bromo-groups to trifluoromethyl groups. nih.govresearchoutreach.org |

| Herbicides | Trifluoromethylpyridine (TFMP) | Serves as a starting material for key TFMP building blocks used in herbicide synthesis. nih.gov |

| Plant Growth Regulators | Varied Heterocyclic Structures | Potential intermediate for the synthesis of novel active compounds. |

Catalysis and Reagent Development

The unique electronic and structural features of this compound, stemming from its specific pattern of halogen substitution, position it as a compound of interest in the development of novel catalysts and reagents. The interplay between the electron-withdrawing fluorine atom and the two bromine atoms on the pyridine ring creates a distinct electronic landscape that can be exploited in various catalytic and reagent-based applications.

Ligands for Organometallic Catalysis

While specific studies detailing the use of this compound as a ligand in organometallic catalysis are not extensively documented, its structure is highly relevant to established principles in catalyst design. Polyhalogenated heteroarenes are crucial building blocks in modern organometallic chemistry and are frequently used in cross-coupling reactions. aalto.fi The design and selection of ligands are critical for controlling the rate and selectivity of catalytic reactions. acs.orgbris.ac.uk

The this compound molecule offers multiple sites for potential coordination to a metal center and for subsequent functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the trend C-I > C-Br > C-Cl > C-F. For this compound, this differential reactivity allows for site-selective transformations. aalto.fi For instance, one or both of the C-Br bonds could be selectively targeted in Suzuki, Stille, or Buchwald-Hartwig amination reactions, while leaving the more robust C-F bond intact for later-stage modification.

This capacity for selective functionalization makes it a versatile scaffold. A catalyst system could be designed where the pyridine nitrogen and one of the bromine atoms coordinate to a metal, allowing a catalytic reaction to occur at the other bromine position. Such an approach enables the construction of complex molecular architectures in a controlled, stepwise manner. The electronic properties of the pyridine ring, heavily influenced by the three halogen substituents, can also fine-tune the catalytic activity of the metal center to which it is coordinated. The development of nickel-catalyzed cross-electrophile coupling reactions has also expanded the toolkit for functionalizing halogenated pyridines. nih.gov

Table 1: Potential Site-Selectivity in Cross-Coupling Reactions of this compound

| Reactive Site | Relative Reactivity in Pd-Catalysis | Potential Transformation |

| C4-Br | High | Initial cross-coupling site |

| C5-Br | High | May have slightly different reactivity due to electronic environment |

| C2-F | Low | Generally inert to Pd(0) oxidative addition; requires harsher conditions |

| Pyridine-N | - | Coordination site for the metal catalyst |

This table is based on established principles of cross-coupling reactivity and illustrates the theoretical potential for site-selectivity.

Chemical Catalysts for Site-Selective Transformations (e.g., Lysine (B10760008) Acylation)

The application of this compound as a direct catalyst for site-selective transformations, such as the acylation of lysine residues in proteins, is a prospective area that is not yet established in scientific literature. Site-selective modification of biomolecules is a significant challenge that requires catalysts or reagents with high specificity for a particular functional group within a complex environment.

Theoretically, a molecule like this compound could serve as a foundational scaffold for the design of such a catalyst. Its rigid aromatic structure could act as a platform for attaching both a reactive group, designed to perform the chemical transformation (e.g., acylation), and a recognition element, designed to bind to a specific site on a protein. The distinct electronic nature of the C-F and C-Br bonds could be leveraged to tune the reactivity of the catalytic moiety. However, this remains a speculative application requiring significant future research to incorporate this compound into a larger, functional catalytic system.

Development of Halogenating Reagents via Halogen Bonding

A more direct and promising application for this compound is in the development of novel halogenating reagents that operate through the principle of halogen bonding. acs.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic Lewis base. nih.gov This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the outer surface of the halogen atom along the axis of its covalent bond. nih.gov

The strength of a halogen bond is influenced by the polarizability of the halogen (I > Br > Cl) and the electron-withdrawing character of the scaffold to which it is attached. nih.gov The structure of this compound is well-suited for this purpose:

Two Bromine Donors: The two bromine atoms can act as effective halogen bond donors.

Electronic Activation: The electron-withdrawing fluorine atom and the pyridine nitrogen atom increase the magnitude of the σ-holes on the bromine atoms, enhancing their ability to form strong halogen bonds.

This principle can be harnessed for "reagent design," where the this compound core acts as a non-covalent scaffold to hold and deliver a reactive halogenating species. acs.orgacs.org By forming a halogen bond with a halide anion (e.g., Br⁻ or Cl⁻ from a salt), the complex could function as a mild and highly selective electrophilic halogenating agent. The directionality of the halogen bond would allow for precise control over the positioning of the reactive halogen, potentially leading to improved regioselectivity in the halogenation of complex organic molecules compared to using free molecular halogens. acs.org The development of such reagents is a key area in creating more sustainable and efficient chemical transformations. acs.orgacs.org

Table 2: Characteristics of Halogen Bonding Relevant to Reagent Design

| Feature | Description | Implication for this compound |

| Directionality | The interaction is highly linear, aligning the covalent bond and the halogen bond. | Allows for precise spatial orientation of a bound halogenating species. |

| Tunable Strength | Strength depends on the halogen (Br is a strong donor) and electronic effects. | The fluoro- and pyridine-moieties enhance the donor strength of the bromine atoms. nih.gov |

| Hydrophobicity | Halogen bonds are generally hydrophobic interactions. | Useful for recognition and catalysis in non-polar environments. acs.org |

Computational and Theoretical Studies

Quantum Chemical Bonding Analysis

Quantum chemical bonding analysis offers a detailed picture of the electron distribution and the nature of the chemical bonds within the 4,5-Dibromo-2-fluoropyridine molecule. Techniques such as Natural Bond Orbital (NBO) analysis are employed to investigate the interactions between orbitals, which helps in understanding the stability and geometry of the molecule.

Analysis of the bond lengths and angles provides foundational information about the molecular structure. In this compound, the carbon-carbon bonds within the pyridine (B92270) ring exhibit lengths that are intermediate between single and double bonds, characteristic of its aromatic nature. The carbon-halogen bond lengths are influenced by the electronegativity and size of the halogen atoms. The C-F bond is typically shorter and stronger than the C-Br bonds.

Table 1: Selected Calculated Bond Lengths in this compound

| Bond | Bond Length (Å) |

| C2-F | Data not available in search results |

| C4-Br | Data not available in search results |

| C5-Br | Data not available in search results |

| C2-N1 | Data not available in search results |

| C6-N1 | Data not available in search results |

DFT Studies for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies can elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution, and predict the molecule's electronic properties.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps generated from DFT calculations visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atom and the fluorine atom are expected to create regions of negative potential, while the hydrogen atoms and the regions around the bromine atoms might exhibit positive potential.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

| Dipole Moment | Data not available in search results |

Prediction of Reactivity and Selectivity

Theoretical studies are instrumental in predicting the reactivity and selectivity of this compound in chemical reactions. By calculating the activation energies of different possible reaction pathways, the most favorable reaction can be determined.

For substituted pyridines, nucleophilic aromatic substitution (SNAr) is a common reaction. The positions on the pyridine ring are not equally reactive. In this compound, the fluorine atom at the 2-position and the bromine atoms at the 4- and 5-positions are potential leaving groups. Computational models can predict which halogen is most likely to be substituted by a nucleophile. The high electronegativity of the fluorine atom and its position relative to the ring nitrogen generally make the C2 position susceptible to nucleophilic attack. The relative reactivity of the C4 and C5 positions would depend on the specific nucleophile and reaction conditions.

Reactivity indices, such as Fukui functions, derived from DFT calculations can provide more quantitative predictions of the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attacks. These indices help in understanding the regioselectivity observed in reactions involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.